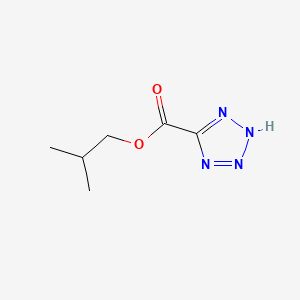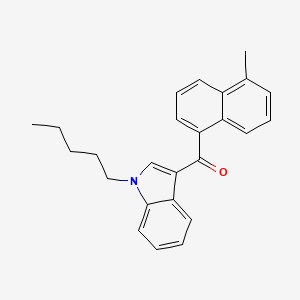![molecular formula C16H20FN3O2S B588742 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 CAS No. 1794941-65-3](/img/no-structure.png)
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is a derivative of Rosuvastatin , a drug used to treat high cholesterol and related conditions. It has a complex structure with a pyrimidinyl group attached to a fluorophenyl group, a methyl group, and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group, a pyrimidinyl group, and a methanesulfonamide group attached to a central carbon atom . The exact structure would need to be confirmed through spectroscopic analysis.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 can be achieved through a multi-step process involving the protection and deprotection of functional groups, nucleophilic substitution, and coupling reactions.", "Starting Materials": [ "N-methylmethanesulfonamide-d3", "4-fluoroaniline", "2,6-dimethylpyrimidine-4-carboxylic acid", "isopropyl alcohol", "thionyl chloride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "ethyl chloroformate", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,6-dimethylpyrimidine-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine to form ethyl 2,6-dimethylpyrimidine-4-carboxylate.", "Step 2: Nucleophilic substitution of the fluorine atom in 4-fluoroaniline with ethyl 2,6-dimethylpyrimidine-4-carboxylate in the presence of diisopropylethylamine and dimethylformamide to form N-(4-fluorophenyl)-2,6-dimethylpyrimidin-4-amine.", "Step 3: Protection of the amine group in N-(4-fluorophenyl)-2,6-dimethylpyrimidin-4-amine with N-methylmethanesulfonamide-d3 in the presence of triethylamine to form N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3.", "Step 4: Reduction of the nitro group in N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide-d3 with palladium on carbon and hydrogen gas to form the final product." ] } | |
CAS-Nummer |
1794941-65-3 |
Molekularformel |
C16H20FN3O2S |
Molekulargewicht |
340.432 |
IUPAC-Name |
N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(trideuteriomethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3/i3D3 |
InChI-Schlüssel |
VZTXNOOWMMDDLR-HPRDVNIFSA-N |
SMILES |
CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Synonyme |
5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-methyl Rosuvastatin-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B588664.png)
![N-[2-(Trichloroacetyl)phenyl]benzamide](/img/structure/B588668.png)



![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)